This compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and purity levels, typically around 95% . In terms of classification, it falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic and anti-inflammatory effects.
The synthesis of 3-(1-Piperidinyl)butanoic acid can be approached through various methods, often involving the reaction of piperidine with butyric acid or its derivatives. One common route includes:
Recent advancements in synthetic methodologies have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, thereby improving efficiency and yield .
The molecular structure of 3-(1-Piperidinyl)butanoic acid features a piperidine ring (a six-membered ring containing one nitrogen atom) linked to a butanoic acid chain. The structural representation can be summarized as follows:
This structure allows for significant interactions with biological targets, influencing its pharmacokinetic properties.
3-(1-Piperidinyl)butanoic acid participates in various chemical reactions typical for carboxylic acids and amines. Notable reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives .
The mechanism of action for 3-(1-Piperidinyl)butanoic acid primarily involves its interaction with specific receptors or enzymes within biological systems. It has been observed to modulate various biochemical pathways by:
Research indicates that such interactions can lead to therapeutic effects in conditions like chronic pain or anxiety disorders .
The physical properties of 3-(1-Piperidinyl)butanoic acid include:
Chemical properties include its reactivity as a carboxylic acid, allowing it to participate in various organic reactions .
3-(1-Piperidinyl)butanoic acid finds applications in several scientific fields:
Piperidine—a saturated six-membered heterocyclic ring containing one nitrogen atom—serves as a foundational scaffold in modern drug design due to its exceptional versatility and presence in numerous pharmacologically active molecules. This moiety contributes to enhanced bioavailability, metabolic stability, and the ability to engage in diverse molecular interactions (e.g., hydrogen bonding, van der Waals forces) with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, spanning therapeutic areas from oncology to neurology [2] [7]. Their three-dimensional structure facilitates optimal spatial orientation of pharmacophoric elements, aligning with the "escape from flatland" principle in drug design to improve target binding specificity. Approximately 7,000 scientific publications on piperidine derivatives have emerged in the past five years alone, reflecting their centrality to pharmaceutical innovation [2].
Table 1: Therapeutic Applications of Piperidine-Containing Drugs
Therapeutic Category | Example Drugs | Biological Target/Activity |
---|---|---|
Anticancer Agents | Vinblastine, Raloxifene | Tubulin inhibition, Estrogen receptor modulation |
Antipsychotics | Melperone | Dopamine receptor antagonism |
Alzheimer's Therapeutics | Donepezil | Acetylcholinesterase inhibition |
Analgesics | Morphine (fused piperidine) | Opioid receptor agonism |
Antivirals | Crizotinib derivatives | ALK/ROS1 kinase inhibition |
The therapeutic application of piperidine derivatives traces back to natural alkaloids like piperine (isolated from Piper species), recognized for its antioxidant and anti-inflammatory properties since pre-modern times [6] [7]. The mid-20th century marked a pivotal shift toward synthetic piperidine pharmaceuticals, exemplified by vinblastine (discovered in the 1960s), which remains a cornerstone antimitotic agent. The development of hydrogenation techniques—particularly catalytic methods using ruthenium, cobalt, or nickel catalysts—enabled efficient conversion of pyridine precursors to piperidines, accelerating drug discovery [2]. For instance, stereoselective hydrogenation of pyridines facilitated the synthesis of cis-fluoropiperidines, key intermediates in neuroactive drugs like Dyclonine and Eperisone [2]. The 1990s saw piperidine moieties incorporated into blockbuster drugs such as the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, synthesized via chemoselective hydrogenation and Suzuki-Miyaura coupling [2] [7]. This historical trajectory underscores piperidine's evolution from natural product curiosity to synthetic linchpin in CNS and oncology therapeutics.
Table 2: Milestones in Piperidine-Based Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
Pre-1950s | Isolation of natural piperidine alkaloids | Piperine, Coniine |
1960s–1980s | Catalytic hydrogenation methods for pyridine reduction | Vinblastine, Pimozide |
1990s–2000s | Rational design of CNS-targeting agents | Donepezil, Risperidone |
2010s–Present | Stereoselective synthesis & targeted oncology therapeutics | Crizotinib, Ceritinib |
3-(1-Piperidinyl)butanoic acid (CAS# 764633-91-2; C₉H₁₇NO₂; molecular weight 171.24 g/mol) exemplifies a strategically functionalized piperidine scaffold with significant synthetic utility in drug discovery. Its structure combines a piperidine moiety linked via a three-carbon chain to a terminal carboxylic acid, enabling dual functionality: the nitrogen facilitates hydrogen bonding or salt formation, while the carboxylate allows for further derivatization into amides, esters, or metal-coordinating groups [1]. Key physicochemical properties include:
This compound's structural distinction from 4-(1-piperidinyl)butanoic acid (CAS# 4672-16-6) lies in the position of the piperidine attachment: at the γ-carbon (C3) versus the δ-carbon (C4) of the butanoic acid chain. This difference influences conformational flexibility, electronic distribution, and biological activity profiles. For example, γ-substituted analogs may exhibit enhanced CNS permeability due to optimized log P values (~1.275 predicted) [4] [5]. The scaffold serves as a precursor to bioactive molecules targeting neurotransmitter systems (e.g., GABA modulation) and inflammation pathways [4]. Commercial availability remains limited, with suppliers like TRC ($330/g) and Matrix Scientific ($300–$1000/g) reflecting its high value in medicinal chemistry [1].
Table 3: Physicochemical and Commercial Profile of 3-(1-Piperidinyl)butanoic Acid
Property | Value | Relevance to Drug Design |
---|---|---|
Molecular Formula | C₉H₁₇NO₂ | Balanced heteroatom content for solubility |
Molecular Weight | 171.24 g/mol | Optimal for blood-brain barrier penetration |
CAS Registry Number | 764633-91-2 | Unique identifier for regulatory compliance |
Predicted pKa | 3.79 ± 0.10 | Influences ionization state at physiological pH |
Commercial Suppliers | TRC, Matrix Scientific, ACCC | Supply chain diversity for research use |
Pricing Range | $240–$1000/g (scale-dependent) | Cost considerations for large-scale synthesis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7